![molecular formula C22H25ClN2O6 B5143657 1-(2-chlorobenzyl)-4-[(3-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B5143657.png)
1-(2-chlorobenzyl)-4-[(3-methylphenoxy)acetyl]piperazine oxalate
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Overview
Description
1-(2-chlorobenzyl)-4-[(3-methylphenoxy)acetyl]piperazine oxalate is a chemical compound that is widely used in scientific research. It is a piperazine derivative that has shown promising results in various studies.
Mechanism of Action
The exact mechanism of action of 1-(2-chlorobenzyl)-4-[(3-methylphenoxy)acetyl]piperazine oxalate is not fully understood. However, it is believed to act as a partial agonist at the dopamine D2 and serotonin 5-HT1A receptors. It may also affect other neurotransmitter systems, such as the glutamate and GABA systems.
Biochemical and Physiological Effects:
Studies have shown that 1-(2-chlorobenzyl)-4-[(3-methylphenoxy)acetyl]piperazine oxalate can modulate the release of various neurotransmitters, including dopamine, serotonin, and glutamate. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in neuroplasticity and neuroprotection.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(2-chlorobenzyl)-4-[(3-methylphenoxy)acetyl]piperazine oxalate in lab experiments is its high potency and selectivity. It can be used at low concentrations, which reduces the risk of non-specific effects. However, one limitation is that it has not yet been extensively studied in humans, so its safety profile is not fully known.
Future Directions
There are several future directions for research on 1-(2-chlorobenzyl)-4-[(3-methylphenoxy)acetyl]piperazine oxalate. One area of interest is its potential in treating drug addiction and pain. It may also have applications in the treatment of psychiatric disorders, such as schizophrenia and depression. Further studies are needed to fully understand its mechanism of action and safety profile in humans.
Synthesis Methods
The synthesis of 1-(2-chlorobenzyl)-4-[(3-methylphenoxy)acetyl]piperazine oxalate involves the reaction of 1-(2-chlorobenzyl)piperazine with 3-methylphenoxyacetyl chloride in the presence of a base. The resulting product is then treated with oxalic acid to form the oxalate salt.
Scientific Research Applications
1-(2-chlorobenzyl)-4-[(3-methylphenoxy)acetyl]piperazine oxalate has been extensively studied for its potential therapeutic applications. It has been shown to have antipsychotic, anxiolytic, and antidepressant effects in animal models. It has also been investigated for its potential in treating drug addiction and pain.
properties
IUPAC Name |
1-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-2-(3-methylphenoxy)ethanone;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O2.C2H2O4/c1-16-5-4-7-18(13-16)25-15-20(24)23-11-9-22(10-12-23)14-17-6-2-3-8-19(17)21;3-1(4)2(5)6/h2-8,13H,9-12,14-15H2,1H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFJIOUUAWGKZKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)CC3=CC=CC=C3Cl.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]-2-(3-methylphenoxy)ethanone;oxalic acid |
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